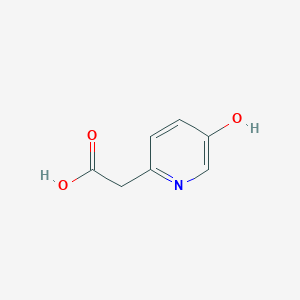

2-(5-Hydroxypyridin-2-yl)acetic acid

Descripción

Propiedades

IUPAC Name |

2-(5-hydroxypyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-6-2-1-5(8-4-6)3-7(10)11/h1-2,4,9H,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRCUHNZOAAEGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214345-48-8 | |

| Record name | 2-(5-hydroxypyridin-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

General Synthetic Strategies

The preparation of 2-(5-hydroxypyridin-2-yl)acetic acid typically involves:

- Construction of the 5-hydroxypyridine ring system.

- Introduction of the acetic acid side chain at the 2-position of the pyridine ring.

- Functional group transformations to install the hydroxyl group at the 5-position.

These steps are often achieved through halogenation, coupling reactions, and selective functional group modifications.

Halogenation and Coupling-Based Approaches

A common approach involves starting from substituted pyridine derivatives, such as 2,3-dimethoxypyridine or halogenated pyridines, followed by selective bromination and palladium-catalyzed cross-coupling reactions to introduce aryl or alkyl substituents.

Example Process:

- Bromination: Treatment of 2,3-dimethoxypyridine with N-bromosuccinimide (NBS) selectively brominates the 5-position to give 5-bromo-2,3-dimethoxypyridine.

- Suzuki Coupling: The brominated intermediate undergoes Suzuki-Miyaura coupling with arylboronic acids to introduce various substituents at the 5-position.

- Demethylation and Functionalization: Methoxy groups can be demethylated to hydroxyl groups, and subsequent introduction of the acetic acid moiety at the 2-position completes the synthesis.

This methodology is exemplified in the synthesis of related hydroxypyridinyl acetic acid derivatives, where the key intermediate is 5-bromo-2,3-dimethoxypyridine, followed by coupling and functional group transformations.

Nucleophilic Arylation and Negishi Coupling

Recent advances have improved the synthesis of related pyridone and hydroxypyridine derivatives by replacing traditional Suzuki coupling with nucleophilic arylation and Negishi coupling methods. These methods offer advantages such as:

- Avoiding costly palladium catalysts.

- Minimizing low-temperature lithiation steps.

- Enhancing scalability and reducing the number of synthetic steps.

For example, the development of a Negishi coupling approach has enabled efficient synthesis of tetra-ortho-substituted biaryl pyridones, which are structurally related to hydroxypyridinyl acetic acids.

Synthetic Scheme Example

A representative synthetic scheme adapted from recent literature for preparing 5-substituted hydroxypyridinyl derivatives (which can be modified to yield this compound) includes the following steps:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | N-Bromosuccinimide (NBS), Acetonitrile, RT | Selective bromination at 5-position of 2,3-dimethoxypyridine |

| 2 | Arylboronic acid, Pd(PPh3)4, Na2CO3, dioxane/H2O, 100 °C | Suzuki coupling to introduce aryl group at 5-position |

| 3 | Demethylation (e.g., BBr3) | Conversion of methoxy groups to hydroxyl groups |

| 4 | Side chain introduction (e.g., alkylation, carboxylation) | Installation of acetic acid moiety at 2-position |

This sequence allows for structural diversity and functional group tolerance, enabling synthesis of the target compound with high purity and yield.

Research Findings and Analytical Data

- Yields and Purity: The Suzuki coupling step typically proceeds with yields ranging from 70% to 90%, depending on the substituents and reaction conditions.

- Characterization: Products are characterized by NMR (¹H and ¹³C), HRMS, and sometimes X-ray crystallography to confirm structure and purity.

- Stability: Some derivatives, especially tetrazole-substituted analogs, exhibit instability under certain conditions, requiring careful optimization of reaction and storage conditions.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions: 2-(5-Hydroxypyridin-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce alcohol derivatives.

Aplicaciones Científicas De Investigación

Chemistry

2-(5-Hydroxypyridin-2-yl)acetic acid serves as a building block in organic synthesis. It can undergo various reactions, including:

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : Can be reduced to yield alcohol derivatives.

- Substitution Reactions : The pyridine ring can participate in electrophilic substitution reactions.

These reactions make it a versatile intermediate for synthesizing more complex organic molecules.

Biology

The compound acts as a ligand in coordination chemistry, forming complexes with metal ions. This property is significant for:

- Enzyme Inhibition : It has been shown to inhibit aldose reductase (ALR2), an enzyme linked to diabetic complications. Derivatives have demonstrated inhibitory effects with IC50 values as low as 0.789 μM .

- Antioxidant Activity : Certain derivatives exhibit strong antioxidant properties, scavenging free radicals effectively. For instance, one derivative showed an inhibitory rate of 41.48% against DPPH radicals at a concentration of 1 μM, outperforming Trolox .

Medicine

In medicinal chemistry, this compound has potential therapeutic applications:

- Diabetes Management : Its role as an ALR2 inhibitor suggests it could be used to alleviate oxidative stress associated with diabetes.

- Antimicrobial Effects : Some derivatives show activity against bacteria and fungi, indicating potential for developing new antibiotics.

- Anticancer Properties : Studies have indicated that certain derivatives exhibit cytotoxicity against cancer cell lines, such as A549 human lung adenocarcinoma cells .

Case Study 1: Aldose Reductase Inhibition

In a study focused on multifunctional ALR2 inhibitors, derivatives of hydroxypyridinones were synthesized and evaluated for their inhibitory behavior. The most potent compound showed excellent selectivity towards ALR2, indicating potential for reducing side effects associated with traditional therapies .

Case Study 2: Antioxidant Efficacy

Research highlighted the antioxidant capabilities of specific derivatives of this compound, which were effective in scavenging free radicals associated with oxidative stress-related diseases .

Case Study 3: Anticancer Activity

Research involving A549 lung cancer cells demonstrated that compounds derived from this framework exhibit varying degrees of cytotoxicity, suggesting their potential role in cancer therapy development .

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits aldose reductase (IC50 = 0.789 μM) |

| Antioxidant Activity | Scavenges DPPH radicals (inhibitory rate = 41.48% at 1 μM) |

| Antimicrobial Effects | Exhibits activity against bacteria and fungi |

| Anticancer Properties | Cytotoxicity against A549 lung cancer cells |

Mecanismo De Acción

The mechanism of action of 2-(5-Hydroxypyridin-2-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and the carboxylic acid moiety play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets are still under investigation, but the compound’s ability to chelate metal ions is a significant aspect of its activity .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Substituent Variations

The primary structural analogs of 2-(5-Hydroxypyridin-2-yl)acetic acid differ in substituents at the 5-position of the pyridine ring. Key derivatives include:

- 2-(5-Fluoropyridin-2-yl)acetic acid (CAS 1000515-83-2): Fluorine substituent .

- 2-(5-Chloropyridin-2-yl)acetic acid (CAS 1000522-43-9): Chlorine substituent .

- 2-(5-Methoxypyridin-2-yl)acetic acid hydrochloride (CAS 1798730-78-5): Methoxy group .

- 2-(5-Aminopyridin-2-yl)acetic acid (CAS 415912-76-4): Amino group .

Table 1: Structural and Physical Properties

*Estimated based on substituent electronic effects. Hydroxyl (electron-donating) may slightly increase pKa compared to electron-withdrawing groups (Cl, F).

Crystallographic and Solid-State Behavior

- Chlorinated and brominated analogs (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid) form centrosymmetric hydrogen-bonded dimers, influencing solubility and melting points .

- 2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid exhibits chair conformations in cyclohexyl groups and O–H⋯O hydrogen bonding, stabilizing crystal lattices .

Actividad Biológica

2-(5-Hydroxypyridin-2-yl)acetic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H7NO3. Its structure features a pyridine ring with a hydroxyl group and an acetic acid moiety, which contribute to its reactivity and biological activity. The compound can form hydrogen bonds through the hydroxyl group and engage in ionic interactions via the carboxylic acid, enhancing its binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound has been investigated for its role as an inhibitor of aldose reductase (ALR2), an enzyme implicated in diabetic complications. Its derivatives have shown promising inhibitory effects with IC50 values as low as 0.789 μM, indicating strong potential for therapeutic use against diabetes-related oxidative stress .

- Antioxidant Activity : Certain derivatives exhibit significant antioxidant properties, scavenging free radicals effectively. For instance, one derivative demonstrated an inhibitory rate of 41.48% against DPPH radicals at a concentration of 1 μM, surpassing that of Trolox, a well-known antioxidant .

- Metal Ion Chelation : The compound can act as a ligand in coordination chemistry, forming complexes with metal ions, which may influence various biochemical pathways.

Antimicrobial Effects

Research indicates that some derivatives of this compound possess antimicrobial properties against bacteria and fungi. These activities are essential for developing new antibiotics and antifungal agents.

Anticancer Properties

Studies have shown that this compound can exhibit anticancer activity. For example, certain derivatives have been tested against A549 human lung adenocarcinoma cells, demonstrating structure-dependent cytotoxicity. The most potent compounds reduced cell viability significantly compared to standard chemotherapeutic agents like cisplatin .

Table 1: Biological Activity Summary

Case Studies

- Aldose Reductase Inhibition : In a study focusing on multifunctional ALR2 inhibitors, derivatives of hydroxypyridinones were synthesized and evaluated for their inhibitory behavior. The most potent compound showed excellent selectivity towards ALR2, indicating the potential for reducing side effects associated with traditional therapies .

- Antioxidant Efficacy : Another study highlighted the antioxidant capabilities of specific derivatives of this compound, which were effective in scavenging free radicals associated with oxidative stress-related diseases .

- Anticancer Activity : Research involving A549 lung cancer cells demonstrated that compounds derived from this framework exhibit varying degrees of cytotoxicity, suggesting their potential role in cancer therapy development .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-(5-Hydroxypyridin-2-yl)acetic acid?

- Methodological Answer : The synthesis of this compound typically involves aromatic nucleophilic substitution followed by hydroxydeboronation, as demonstrated in large-scale syntheses of analogous pyridine derivatives . Key considerations include:

- Reagent Selection : Use of boronic acids or esters to introduce functional groups while minimizing side reactions.

- Byproduct Management : Adjusting reaction stoichiometry and temperature to suppress unwanted intermediates (e.g., via controlled addition of reagents) .

- Scalability : Parallel reaction setups, as described in chemistry informer libraries, enable rapid evaluation of synthetic conditions and scalability .

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming the proton environment and carbon backbone. Compare chemical shifts with analogous compounds (e.g., 2-(5-chloropyridin-2-yl)acetic acid; PubChem data ).

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) ensures high-resolution structural determination, particularly for verifying hydroxyl and acetic acid group orientations .

- Visualization : ORTEP-III is recommended for generating publication-quality thermal ellipsoid diagrams of crystal structures .

Table 1 : Key Structural Properties of this compound

| Property | Value/Method | Source |

|---|---|---|

| Molecular Weight | ~171.58 g/mol (analogous to ) | PubChem |

| IUPAC Name | This compound | ECHA |

| Crystallographic Software | SHELXL, Olex2 | Evidence |

Q. How can computational methods (e.g., DFT) predict the compound’s thermochemical properties?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy in predicting thermochemical properties like atomization energies and ionization potentials . Steps include:

- Basis Set Selection : Use 6-31G(d,p) or larger for geometry optimization.

- Solvent Effects : Apply implicit solvent models (e.g., PCM) for aqueous-phase property predictions.

- Validation : Compare computed vibrational frequencies (IR) with experimental spectra to refine functional choices .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?

- Methodological Answer :

- Temperature Control : Lower reaction temperatures (e.g., 0–25°C) reduce side reactions, as seen in the synthesis of 2-(2-aminoethoxy)ethoxy acetic acid derivatives .

- Catalyst Screening : Evaluate palladium or copper catalysts for cross-coupling steps to enhance regioselectivity .

- In-line Monitoring : Use LC-MS or inline IR to detect intermediates and adjust reagent addition rates dynamically .

- Safety : Implement inert atmospheres (N) and avoid moisture-sensitive conditions, as hydroxyl groups may promote instability .

Q. What strategies resolve discrepancies between computational and experimental spectroscopic data?

- Methodological Answer :

- DFT Refinement : Re-optimize geometries using higher-level functionals (e.g., M06-2X) or include dispersion corrections for non-covalent interactions .

- Experimental Cross-Validation : Pair computed IR/Raman spectra with experimental data, adjusting scaling factors (0.96–0.98) for frequency alignment .

- Crystallographic Validation : Compare DFT-predicted bond lengths/angles with X-ray data to identify systematic errors in computational models .

Q. How can researchers address instability during storage or handling of this compound?

- Methodological Answer :

- Storage Conditions : Store at –20°C under argon to prevent oxidation of the hydroxyl group. Desiccate to avoid hygroscopic degradation .

- Handling Protocols : Use gloveboxes for air-sensitive steps and avoid prolonged exposure to light, which may degrade the pyridine ring .

- Stability Testing : Conduct accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation pathways .

Data Contradiction Analysis

- Example : If experimental NMR spectra show unexpected peaks not predicted by DFT, consider:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.